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Compound Name:
4-chloro-5H-pyrrolo[3,2-

d]pyrimidine

Cat. No.: B140087 Get Quote

An In-Depth Technical Guide to 4-chloro-5H-pyrrolo[3,2-d]pyrimidine: A Cornerstone

Heterocycle in Modern Drug Discovery

Abstract
4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound of significant interest in

medicinal chemistry and pharmaceutical development. Its unique bicyclic structure, composed

of a fused pyrimidine and pyrrole ring, serves as a versatile scaffold for the synthesis of a

multitude of biologically active molecules. This guide provides a comprehensive overview of its

chemical structure, IUPAC nomenclature, and physicochemical properties. We delve into a

detailed, field-tested synthesis protocol and explore its pivotal role as a key intermediate in the

development of targeted therapies, most notably as a precursor to potent kinase inhibitors. The

mechanism of action for its derivatives, particularly in the context of oncological signaling

pathways, is discussed, supported by established experimental workflows for its application in

a research setting. This document is intended for researchers, scientists, and professionals in

drug development seeking a deeper technical understanding of this crucial chemical entity.

Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its

identity and properties. 4-chloro-5H-pyrrolo[3,2-d]pyrimidine is a purine analog whose

structure is fundamental to its reactivity and utility in synthetic chemistry.[1]
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Structure and Nomenclature
The formal IUPAC name for this compound is 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.[2] The

name precisely describes the molecule: a pyrrole ring fused to a pyrimidine ring at the 3,2-

positions, with a chlorine atom at the 4th position of the pyrimidine ring. The "5H" indicates the

position of the saturating hydrogen atom on the pyrrole ring.

Chemical structure of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine

Figure 1: Chemical Structure of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.

The molecule's arrangement allows for strategic chemical modifications. The chlorine atom at

the C4 position is a key reactive handle, acting as a leaving group in nucleophilic aromatic

substitution reactions, which is the primary reason for its widespread use as a synthetic

intermediate.

Physicochemical and Spectroscopic Data
A summary of the key identifiers and properties is provided in Table 1, with detailed

spectroscopic data in Table 2, crucial for quality control and characterization in a laboratory

setting.

Table 1: Key Identifiers and Physical Properties

Property Value Source(s)

IUPAC Name
4-chloro-5H-pyrrolo[3,2-
d]pyrimidine

[2][3]

CAS Number 84905-80-6 [2][4][5]

Molecular Formula C₆H₄ClN₃ [2][4]

Molecular Weight 153.57 g/mol [2][4]

Appearance Off-white to dark gray solid [1][6]

Melting Point >150 °C (with decomposition) [1][6]

SMILES C1=CNC2=C1N=CN=C2Cl [2][7]
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| InChIKey | ZGJDDWOXVGDTSP-UHFFFAOYSA-N |[2][3] |

Table 2: Spectroscopic Data for Structural Confirmation

Spectroscopy Data Interpretation Source(s)

¹H NMR (DMSO-d₆)
δ 12.43 (s, 1H), 8.61 (s, 1H),
7.97 (dd, 1H), 6.72 (dd, 1H)

[1][6]

¹³C NMR (DMSO-d₆)
δ 151.30, 149.58, 142.12,

134.83, 124.32, 102.70
[1][6]

Mass Spec (ES+)
m/z 154.01 [M+H]⁺, 156.01

(33%, isotope peak)
[1][6]

| IR (pure sample) | 3128, 3078, 2979, 1621 cm⁻¹ |[1][6] |

Synthesis Protocol: From Precursor to Product
The most common and efficient synthesis of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine involves

the chlorination of its corresponding pyrimidinone precursor, 3H,5H-pyrrolo[3,2-d]pyrimidin-4-

one.[1][6] The choice of phosphoryl chloride (POCl₃) as the chlorinating agent is deliberate; it is

highly effective for converting hydroxyl groups on heteroaromatic rings into chlorides.

Experimental Methodology
This protocol is a self-validating system, where the transformation can be monitored, and the

product can be isolated with high purity.

Step 1: Reaction Setup

Under a nitrogen atmosphere, charge a reaction vessel with 3H,5H-pyrrolo[3,2-d]pyrimidin-4-

one (1.0 eq). The inert atmosphere is critical to prevent moisture from quenching the

phosphoryl chloride.

Add phosphoryl chloride (POCl₃) (approx. 2.8 eq). The excess ensures the reaction goes to

completion.
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Step 2: Thermal Chlorination

Heat the reaction mixture to reflux for approximately 1 hour.[1][6] During this time, the

heterogeneous slurry will transform into a homogeneous black solution, a key visual indicator

of reaction progress.[1][6]

Step 3: Reaction Quench & Neutralization

Upon completion, cool the mixture in an ice-water bath. This is a crucial safety step to control

the highly exothermic quench.

Slowly pour the cooled reaction mixture into crushed ice with vigorous stirring.[1][6]

Carefully adjust the pH of the aqueous solution to ~8 using concentrated ammonia while

maintaining a low temperature.[1][6] This neutralization step is what precipitates the product

from the acidic solution.

Step 4: Isolation and Purification

Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water to

remove residual salts.

Dry the solid under vacuum at an elevated temperature (e.g., 110 °C) to afford the crude

product.[1][6]

For analytical purity, perform silica gel column chromatography using an ethyl acetate-

hexane gradient.[6]
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Synthesis Workflow
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3. Cool & Quench
(Ice Water)
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(Cold Water)
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Synthesis workflow for 4-chloro-5H-pyrrolo[3,2-d]pyrimidine.
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Pivotal Role in Drug Discovery
The true value of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine lies in its application as a versatile

building block for creating high-value pharmaceuticals.[7][8] Its structure is a privileged scaffold,

meaning it can interact with multiple biological targets, making it a cornerstone of modern

medicinal chemistry.[9]

Scaffold for Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. The pyrrolo[3,2-d]pyrimidine

core is instrumental in designing molecules that can selectively bind to the ATP-binding pocket

of various kinases.[9]

Janus Kinase (JAK) Inhibitors: The compound is a well-established key intermediate in the

synthesis of Ruxolitinib, a potent JAK inhibitor used to treat myelofibrosis.[8] The chlorine

atom is displaced by a nucleophile to build the final drug molecule.

VEGFR2 Inhibitors: Derivatives of 4-chloro-5H-pyrrolo[3,2-d]pyrimidine have been

developed as potent Type II inhibitors of Vascular Endothelial Growth Factor Receptor 2

(VEGFR2), a key regulator of angiogenesis (the formation of new blood vessels) which is

crucial for tumor growth.[10][11]

Mechanism of Action: Type II Kinase Inhibition
Unlike Type I inhibitors that bind to the active conformation of a kinase, derivatives of this

scaffold often act as Type II inhibitors. They bind to the inactive "DFG-out" conformation of the

kinase, where the Aspartate-Phenylalanine-Glycine (DFG) motif is flipped.[10][11] This offers a

different mode of selectivity and can overcome certain forms of drug resistance.

The synthesis of a VEGFR2 inhibitor often involves attaching a diphenylurea moiety to the

pyrrolopyrimidine core.[11] This urea group forms critical hydrogen bonds in a hydrophobic

pocket that is only accessible in the DFG-out conformation, effectively locking the kinase in an

inactive state.
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Inhibition of the VEGFR2 signaling pathway by a derivative.

Expanding Therapeutic Horizons
The utility of this scaffold is not limited to oncology. Its adaptable framework is being explored

in several cutting-edge areas:

Antiviral Agents: As a purine analog, it can be used to create modified nucleoside analogs

designed to interfere with viral replication.[7][8]

Antibacterial Agents: It has been shown to inhibit bacterial DNA gyrase and RNA

polymerase, indicating potential for developing new antibiotics.[1]

PROTAC Technology: It serves as a building block for Proteolysis-Targeting Chimeras

(PROTACs), which are novel molecules designed to hijack the cell's protein degradation

machinery to eliminate disease-causing proteins.[8]

Conclusion
4-chloro-5H-pyrrolo[3,2-d]pyrimidine is far more than a simple chemical intermediate; it is an

enabling tool for innovation in drug discovery. Its robust synthesis, well-defined reactivity, and
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structurally privileged core provide medicinal chemists with a reliable platform for developing

novel therapeutics. From established kinase inhibitors like Ruxolitinib to next-generation

modalities like PROTACs, this unassuming heterocycle continues to be at the forefront of the

quest for more effective and targeted medicines. Its continued exploration is certain to yield

further breakthroughs in treating a wide range of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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